sodium;perchlorate;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

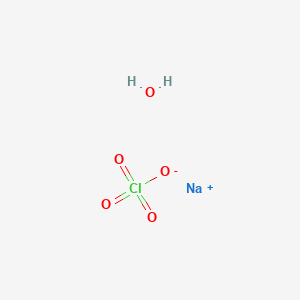

Sodium perchlorate hydrate: is an inorganic compound with the chemical formula NaClO₄·H₂O . It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻) and is typically encountered as a white crystalline, hygroscopic solid. This compound is highly soluble in water and ethanol and is known for being the most water-soluble of the common perchlorate salts .

準備方法

Synthetic Routes and Reaction Conditions: Sodium perchlorate hydrate can be synthesized by the anodic oxidation of sodium chlorate (NaClO₃) at an inert electrode, such as platinum. The reaction can occur in both acidic and alkaline mediums:

Acidic Medium: Na⁺ClO₃⁻ + H₂O → Na⁺ClO₄⁻ + 2H⁺ + 2e⁻

Alkaline Medium: Na⁺ClO₃⁻ + 2OH⁻ → Na⁺ClO₄⁻ + H₂O + 2e⁻.

Industrial Production Methods: Large-scale production of sodium perchlorate hydrate involves the direct oxidation of sodium chloride (NaCl) using a graphite substrate lead dioxide anode. This method is efficient for producing sodium perchlorate in a single step .

化学反応の分析

Types of Reactions: Sodium perchlorate hydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in double displacement (metathesis) reactions.

Common Reagents and Conditions:

Oxidation: Sodium perchlorate hydrate can oxidize various organic and inorganic compounds.

Double Displacement: Sodium perchlorate hydrate reacts with sodium hydroxide (NaOH) and perchloric acid (HClO₄) to form sodium perchlorate (NaClO₄) and water (H₂O).

Major Products:

科学的研究の応用

Chemistry: Sodium perchlorate hydrate is used as a supporting electrolyte in the preparation of polypyrrole films and as an oxidizing agent to remove color from textile wastewater .

Biology: In molecular biology, sodium perchlorate hydrate is utilized as a chaotropic agent in standard DNA extraction and hybridization reactions. It is also used as a deproteinization agent during nucleic acid synthesis .

Medicine: Sodium perchlorate hydrate has applications in medicine, particularly in the denaturation of proteins and in standard DNA extraction and hybridization reactions .

Industry: In the industrial sector, sodium perchlorate hydrate is used in the production of ammonium perchlorate and potassium perchlorate, which are of interest in rocketry and pyrotechnics .

作用機序

Sodium perchlorate hydrate exerts its effects primarily through its strong oxidizing properties. It can promote hydrogen generation from the reaction of tin with lactic acid by preventing the surface passivation of tin . Additionally, it is used to denature proteins and facilitate DNA extraction by disrupting hydrogen bonds and other non-covalent interactions .

類似化合物との比較

- Sodium chloride (NaCl)

- Sodium hypochlorite (NaClO)

- Sodium chlorite (NaClO₂)

- Sodium chlorate (NaClO₃)

- Lithium perchlorate (LiClO₄)

- Potassium perchlorate (KClO₄)

- Rubidium perchlorate (RbClO₄)

- Caesium perchlorate (CsClO₄)

- Ammonium perchlorate (NH₄ClO₄)

Uniqueness: Sodium perchlorate hydrate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts. This property, along with its strong oxidizing capabilities, distinguishes it from other similar compounds .

特性

IUPAC Name |

sodium;perchlorate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNPUSUVRTQGW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。